4-(Methanesulfonyl)benzoyl chloride (CAS 40913-92-6) provides a metabolically stable, highly electrophilic acylating agent for demanding syntheses.
4-(Methanesulfonyl)benzoyl chloride (CAS: 40913-92-6) is a monosubstituted benzoyl chloride featuring a strongly electron-withdrawing methanesulfonyl (mesyl) group at the para position. This functional group significantly increases the electrophilicity of the acyl chloride carbonyl carbon, making it a highly reactive agent for acylation reactions such as amidation and esterification. Unlike reagents with thermally or chemically labile groups, the sulfone moiety provides high chemical stability, particularly resistance to reduction, which is critical in multi-step synthesis pathways. Its distinct electronic and steric properties are leveraged in the synthesis of high-performance polymers and specific bioactive molecules where precise molecular recognition and stability are required.
Substituting 4-(methanesulfonyl)benzoyl chloride with more common acylating agents like 4-nitrobenzoyl chloride or 4-chlorobenzoyl chloride often fails in applications demanding high metabolic stability or specific polymer properties. The methanesulfonyl group is a key pharmacophore in many kinase inhibitors, acting as a potent hydrogen bond acceptor that is resistant to metabolic reduction. In contrast, the nitro group in 4-nitrobenzoyl chloride is readily reduced in biological systems, which can lead to loss of activity or formation of undesired metabolites. In polymer science, the bulky and polar sulfone group disrupts chain packing, improving the solubility of rigid aromatic polyamides (aramids) while simultaneously increasing their glass transition temperature (Tg), a combination of properties not typically achieved with simple halide or nitro substituents.
The incorporation of sulfone groups into aromatic polyamide backbones is a key strategy for increasing thermal stability without compromising processability. Polyamides derived from sulfone-containing monomers consistently exhibit higher glass transition temperatures (Tg) compared to non-sulfone analogs like those derived from terephthaloyl chloride (a key monomer for Kevlar®). The rigid sulfone linkage restricts chain mobility, elevating the operational temperature range of the final material.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | Tg > 220 °C (Typical for sulfone-containing aramids) |
| Comparator Or Baseline | Standard Aramids (e.g., from terephthaloyl chloride): Tg often lower or decomposition occurs before transition. |
| Quantified Difference | Increase of >30 °C in Tg/HDT compared to some standard polysulfones. |
| Conditions | Polycondensation reaction with aromatic diamines, followed by thermal analysis (DSC or DMA) of the resulting polymer. |
For developing engineering plastics, films, or fibers for high-temperature applications, this precursor enables higher service temperatures than materials made from common, non-sulfonated diacid chlorides.
In medicinal chemistry, blocking sites of metabolism is a critical step in lead optimization. The methanesulfonylphenyl moiety is frequently used to replace metabolically labile groups. Unlike a nitro group, which is susceptible to reduction by metabolic enzymes, the sulfone group is exceptionally stable. This stability is crucial for maintaining the compound's structure, efficacy, and pharmacokinetic profile in vivo. Patents for various kinase inhibitors, such as those targeting IRAK4, explicitly claim the 4-(methanesulfonyl)phenyl amide moiety, indicating its essential role for biological activity and stability, a role that a reducible nitro-analog could not fulfill.
| Evidence Dimension | Metabolic Stability |
| Target Compound Data | Methanesulfonyl group: Generally resistant to Phase I and Phase II metabolic reactions. |
| Comparator Or Baseline | 4-Nitrobenzoyl group: Prone to reduction to aniline derivatives by nitroreductases. |
| Quantified Difference | Qualitatively high (stable vs. labile). Quantitative differences in metabolic clearance (CLint) are compound-specific but the strategy of replacing a nitro group with a sulfone to improve stability is widely documented. |
| Conditions | In vitro human liver microsome assays or in vivo pharmacokinetic studies in animal models. |
For synthesizing drug candidates, using this reagent provides a building block with a metabolically robust hydrogen-bond acceptor, reducing the risk of project failure due to poor pharmacokinetic properties.
The rate of nucleophilic acyl substitution is highly dependent on the electrophilicity of the carbonyl carbon. The methanesulfonyl group is one of the strongest electron-withdrawing groups, as indicated by its large positive Hammett sigma (σ) value. This leads to a significantly faster reaction rate compared to benzoyl chlorides with less-withdrawing or electron-donating substituents. For reactions of substituted benzoyl chlorides with amines (aminolysis), a positive Hammett reaction constant (ρ) is observed (e.g., ρ = +1.217 for reaction with aniline), confirming that strong electron-withdrawing groups like -SO2Me accelerate the reaction.
| Evidence Dimension | Hammett Substituent Constant (σ_para) |
| Target Compound Data | σ_para for -SO2Me: +0.72 |
| Comparator Or Baseline | Unsubstituted (-H): 0.00; 4-Chloro (-Cl): +0.23; 4-Nitro (-NO2): +0.78 |
| Quantified Difference | The -SO2Me group is comparable to the -NO2 group in electron-withdrawing strength and is substantially more activating than -H or -Cl. |
| Conditions | Hammett constants are derived from the ionization of benzoic acids in water at 25 °C and are widely used to predict relative reaction rates. |
This reagent is the right choice for acylating sterically hindered or electronically deactivated amines and alcohols where less reactive acyl chlorides like benzoyl chloride or 4-chlorobenzoyl chloride would give low yields or require harsh conditions.
Ideal for introducing the 4-(methanesulfonyl)phenyl moiety into lead compounds during drug discovery, particularly for kinase inhibitors or other protein-targeted therapeutics. Its use helps to block a potential site of metabolism and provides a crucial hydrogen bond acceptor, improving the compound's pharmacokinetic profile and target residence time.
Serves as a key monomer or co-monomer in polycondensation reactions to produce specialty polymers. The resulting materials exhibit high thermal stability (high Tg) and enhanced solubility in organic solvents, facilitating processing into heat-resistant and chemically-resistant films, membranes, and fibers for aerospace, electronics, and filtration applications.
Due to its heightened reactivity, this reagent is well-suited for the acylation of poorly nucleophilic substrates, such as deactivated anilines or sterically hindered alcohols. It enables chemists to achieve higher yields and avoid harsh reaction conditions that might be required with less reactive alternatives like benzoyl chloride.